(2R)-2,3-Dimethyl-3-phenylbutanoic acid
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Overview
Description
(2R)-2,3-Dimethyl-3-phenylbutanoic acid is an organic compound with a chiral center at the second carbon atom. This compound is characterized by its unique structural features, including a phenyl group attached to the third carbon and two methyl groups attached to the second and third carbons. It is used in various chemical and pharmaceutical applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-Dimethyl-3-phenylbutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of a suitable precursor, such as a substituted butanoic acid, using a Grignard reagent or organolithium compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated systems to control temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully selected to optimize yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3-Dimethyl-3-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds.
Scientific Research Applications
(2R)-2,3-Dimethyl-3-phenylbutanoic acid is utilized in several scientific research fields:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2,3-Dimethyl-3-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(2S)-2,3-Dimethyl-3-phenylbutanoic acid: The enantiomer of the compound with different stereochemistry.
2,3-Dimethylbutanoic acid: Lacks the phenyl group, resulting in different chemical properties.
3-Phenylbutanoic acid: Lacks the additional methyl groups, affecting its reactivity and applications.
Uniqueness
(2R)-2,3-Dimethyl-3-phenylbutanoic acid is unique due to its specific chiral configuration and the presence of both phenyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2R)-2,3-dimethyl-3-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(11(13)14)12(2,3)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,13,14)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECHYYPVJPHADT-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C(C)(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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